3',5'-Dichloro-2'-hydroxyacetophenone
Overview
Description
3’,5’-Dichloro-2’-hydroxyacetophenone, also known as 1-3,5-dichloro-2-hydroxyphenyl ethanone, 3,5-dichloro-2-hydroxyacetophenone, 1-3,5-dichloro-2-hydroxyphenyl ethan-1-one, 2-acetyl-4,6-dichlorophenol, and 2’-hydroxy-3’,5’-dichloroacetophenone . It has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.034 g/mol .
Molecular Structure Analysis
The InChI key for 3’,5’-Dichloro-2’-hydroxyacetophenone is CJFYGRLJDKWMDI-UHFFFAOYSA-N . The canonical SMILES representation is CC(=O)C1=C(C(=CC(=C1)Cl)Cl)O .Physical and Chemical Properties Analysis
3’,5’-Dichloro-2’-hydroxyacetophenone is a solid at 20°C . It has a melting point of 95°C to 98°C and a boiling point of 132°C to 134°C (18mmHg) .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
- Intramolecular Hydrogen Bonding : The crystal structures of 3',5'-dichloro-2'-hydroxyacetophenone have been analyzed using X-ray diffraction, revealing insights into the intramolecular hydrogen bonds and their effects on the properties of ortho-hydroxy acetophenones. These studies provide valuable information on the steric effects and the pseudoaromatic nature of these hydrogen bonds in related compounds (Filarowski et al., 2004).
Phototransformations and Molecular Dynamics
- UV-Induced Phototransformations : Research involving UV laser-induced phototransformations of matrix-isolated this compound derivatives has been conducted. This includes studying the rotations of hydroxyl and acetyl groups within the molecule and the formation of new conformers, providing insights into the molecular dynamics of such compounds under UV radiation (Pagacz-Kostrzewa et al., 2023).
Synthesis and Characterization of Complexes
- Nickel(II)-Schiff Base Complex Synthesis : A study has been conducted on the synthesis, characterization, and electrochemical study of a new tetradentate nickel(II)-Schiff base complex derived from ethylenediamine and this compound. This research provides insights into the potential applications of such complexes in various fields, including catalysis and material science (Ourari et al., 2014).
Application in Coordination Chemistry
- Vanadium Complexes with Schiff Bases : The coordination chemistry involving vanadium complexes with Schiff bases derived from this compound has been explored. These studies include the synthesis, characterization, and analysis of these complexes, which could have implications in fields such as catalysis and material chemistry (Yaul et al., 2013).
Chemical Transformations and Synthesis
- **Synthesis of Chalcones and Flavanones**: Research has been conducted on the synthesis of 3',5'-dichloro-2'-hydroxychalcones and their derivatives. This includes studying the condensation reactions with various aldehydes and further transformations into flavanones, providing valuable insights into the synthetic pathways and potential applications of these compounds in organic chemistry (Jha & Amin, 1958).
Structural Studies and Intermolecular Interactions
- X-ray Powder Diffraction Studies : The crystal structures of this compound derivatives have been solved using X-ray powder diffraction. This research focuses on understanding the interplay of weak intermolecular interactions such as hydrogen bonds and π⋯π interactions, which are crucial for the stability and properties of these compounds (Chattopadhyay et al., 2012).
Synthesis of Related Compounds
- Synthesis of 4-Choloro-2-hydroxyacetophenone : Studies have been done on the synthesis of related compounds such as 4-Choloro-2-hydroxyacetophenone. These studies provide a comprehensive understanding of the synthetic routes and chemical transformations of these closely related compounds, contributing to the broader field of organic synthesis (Teng Da-wei, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYGRLJDKWMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334406 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-92-4 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-Dichloro-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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